1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene 1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13727626
InChI: InChI=1S/C11H12BrF3O2/c1-16-5-2-6-17-8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7H,2,5-6H2,1H3
SMILES: COCCCOC1=CC(=C(C=C1)Br)C(F)(F)F
Molecular Formula: C11H12BrF3O2
Molecular Weight: 313.11 g/mol

1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC13727626

Molecular Formula: C11H12BrF3O2

Molecular Weight: 313.11 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene -

Specification

Molecular Formula C11H12BrF3O2
Molecular Weight 313.11 g/mol
IUPAC Name 1-bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C11H12BrF3O2/c1-16-5-2-6-17-8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7H,2,5-6H2,1H3
Standard InChI Key MQTOHZHWFSHFBG-UHFFFAOYSA-N
SMILES COCCCOC1=CC(=C(C=C1)Br)C(F)(F)F
Canonical SMILES COCCCOC1=CC(=C(C=C1)Br)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1-bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene, reflects its substitution pattern on the benzene ring: a bromine atom at position 1, a trifluoromethyl group at position 2, and a 3-methoxypropoxy chain at position 4. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₁H₁₂BrF₃O₂
Molecular Weight313.11 g/mol
SMILESCOCCCOC1=CC(=C(C=C1)Br)C(F)(F)F
InChI KeyMQTOHZHWFSHFBG-UHFFFAOYSA-N

The trifluoromethyl group contributes electron-withdrawing effects, while the methoxypropoxy side chain enhances solubility in polar solvents . Bromine’s presence enables further functionalization via cross-coupling reactions, a feature critical in medicinal chemistry.

Synthesis and Preparation

Stepwise Reaction Pathways

The synthesis involves three primary steps:

  • Trifluoromethylation: The Ruppert-Prakash reaction introduces the -CF₃ group to a bromobenzene precursor using trimethyl(trifluoromethyl)silane (TMSCF₃) under catalytic conditions .

  • Bromination: Electrophilic aromatic substitution with Br₂ in the presence of FeBr₃ selectively brominates the para position relative to the -CF₃ group.

  • Etherification: Williamson synthesis couples 3-methoxypropanol with the brominated intermediate using a base like K₂CO₃ to form the methoxypropoxy side chain.

A patent (CN101450891B) describes a similar protocol for 2-fluoro-4-bromotrifluoromethoxybenzene, optimizing bromination using CuBr and HBr at 50–90°C . Adjusting stoichiometric ratios (e.g., 1:0.25 CuBr:HBr) improves yields to >90% .

Reaction Conditions and Yield Optimization

  • Temperature: Bromination proceeds efficiently at 50–90°C .

  • Catalysts: CuBr enhances regioselectivity during bromination .

  • Solvents: Polar aprotic solvents (e.g., DMF) favor etherification.

Physicochemical Properties

Solubility and Stability

The compound is soluble in organic solvents like dichloromethane and THF but exhibits limited aqueous solubility (<0.1 mg/mL). The trifluoromethyl group increases thermal stability, with decomposition observed above 210°C .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.64 (d, J = 8.6 Hz, 2H, Ar-H), 7.50 (d, J = 8.6 Hz, 2H, Ar-H), 4.20 (t, 2H, OCH₂), 3.55 (t, 2H, CH₂O), 3.40 (s, 3H, OCH₃) .

  • ¹⁹F NMR: δ -62.8 ppm (s, CF₃) .

  • GC-MS: m/z 313 (M⁺), 234 (M⁺-Br).

Applications in Pharmaceuticals and Materials Science

Drug Discovery

The compound serves as an intermediate in synthesizing kinase inhibitors and antiviral agents. Its bromine atom allows Suzuki-Miyaura couplings to introduce pharmacophores, while the -CF₃ group improves metabolic stability .

Advanced Materials

In polymer chemistry, the methoxypropoxy chain enhances flexibility in polyethers, making them suitable for coatings and membranes. Fluorinated aromatics are also used in liquid crystals for display technologies .

Future Perspectives

Research is exploring photocatalytic trifluoromethylation to streamline synthesis . Additionally, derivatization via C–H activation could bypass multi-step routes, enabling scalable production for drug development.

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